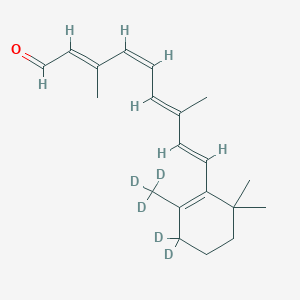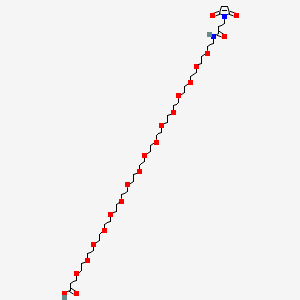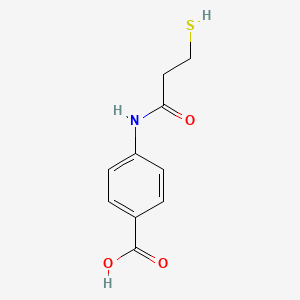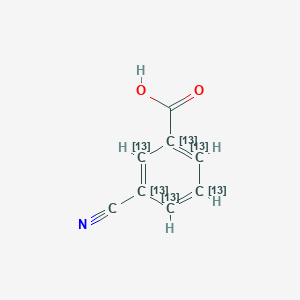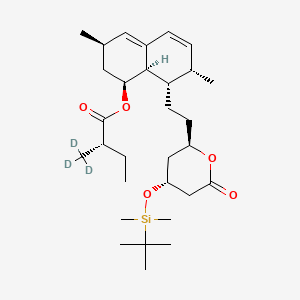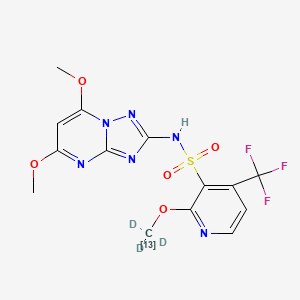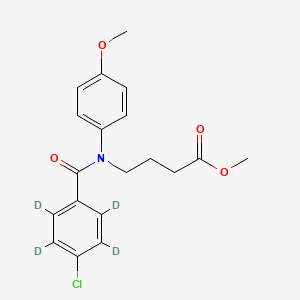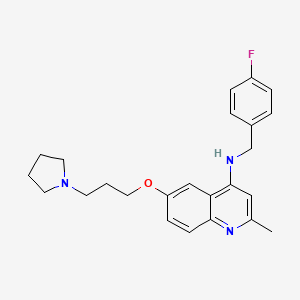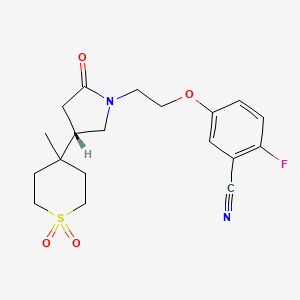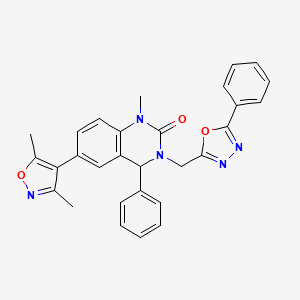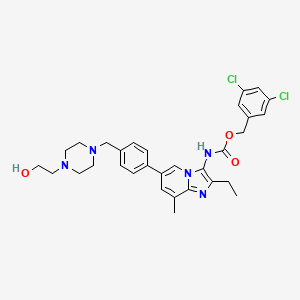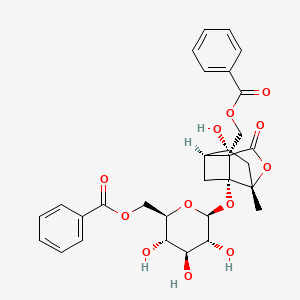
Lp-PLA2-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lp-PLA2-IN-11 is a compound that inhibits the activity of lipoprotein-associated phospholipase A2. Lipoprotein-associated phospholipase A2 is an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins, leading to the formation of pro-inflammatory and pro-atherogenic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
化学反应分析
Types of Reactions
Lp-PLA2-IN-11 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives .
科学研究应用
Lp-PLA2-IN-11 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
作用机制
Lp-PLA2-IN-11 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory molecules. By inhibiting this enzyme, this compound reduces the production of these molecules, thereby mitigating inflammation and atherosclerosis .
相似化合物的比较
Similar Compounds
Darapladib: Another inhibitor of lipoprotein-associated phospholipase A2, used in the treatment of atherosclerosis.
Rilapladib: Similar to darapladib, it inhibits lipoprotein-associated phospholipase A2 and is investigated for its potential in treating cardiovascular diseases
Uniqueness
Its distinct molecular structure and mechanism of action make it a valuable tool for studying the role of lipoprotein-associated phospholipase A2 in different biological processes .
属性
分子式 |
C22H20F4N4O3 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC 名称 |
(2R)-8-[[3-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1 |
InChI 键 |
WRAGBQQCIJKJRC-CYBMUJFWSA-N |
手性 SMILES |
C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
规范 SMILES |
CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
